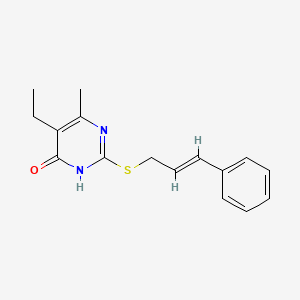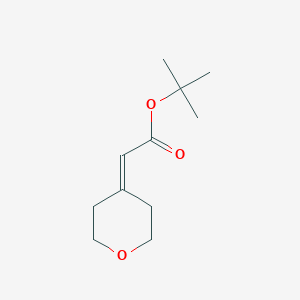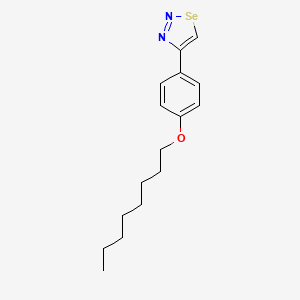
3-(4-Isobutylphenyl)-1-(4-phenylpiperazino)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isobutylphenyl)-1-(4-phenylpiperazino)-2-propen-1-one, also known as IBPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBPP belongs to the class of compounds known as piperazines, which have been extensively studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Optical Nonlinearity and Optical Limiting
Compounds structurally related to "3-(4-Isobutylphenyl)-1-(4-phenylpiperazino)-2-propen-1-one" have been explored for their nonlinear optical properties. For instance, the investigation into hydrazones similar in structure showed potential for applications in optical devices such as optical limiters and switches due to their third-order nonlinear optical properties. This suggests that compounds with related structures may also possess significant optical nonlinearity suitable for advanced optical applications (Naseema et al., 2012).
Environmental Degradation of Aromatic Acids
Research into the environmental degradation of ibuprofen, a compound sharing a phenyl and isobutyl group with the target molecule, revealed a specific bacterial strain capable of utilizing ibuprofen as a carbon and energy source. This highlights the potential for studying "this compound" in the context of bioremediation and the environmental breakdown of complex organic compounds (Murdoch & Hay, 2005).
Fluorescence Enhancement
Studies on the fluorescence properties of substituted stilbenes, which share structural motifs with the target compound, have shown that N-phenyl substitutions can lead to significant fluorescence enhancement. This "amino conjugation effect" suggests potential research applications in developing fluorescent probes or materials based on similar chemical structures for bioimaging or optical materials (Yang, Chiou, & Liau, 2002).
Antimicrobial Activity
Derivatives of 1,5-diphenylpyrrole, which might be considered structurally analogous in terms of phenyl substitution patterns, have been investigated for their antimycobacterial activities. This line of research indicates that the manipulation of lipophilic substituents on phenyl rings, akin to the structure of the target compound, can yield compounds with significant activity against Mycobacterium tuberculosis. Such findings suggest potential applications in designing new antimicrobial agents (Biava et al., 2008).
Propiedades
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-19(2)18-21-10-8-20(9-11-21)12-13-23(26)25-16-14-24(15-17-25)22-6-4-3-5-7-22/h3-13,19H,14-18H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQSAWPJMYZAAL-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2721344.png)

![[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B2721351.png)
![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2721352.png)



![N-(6-ethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2721356.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2721358.png)



